![molecular formula C11H13NO2 B1590595 3,4-Diethoxybenzonitrile CAS No. 60758-87-4](/img/structure/B1590595.png)
3,4-Diethoxybenzonitrile
Overview
Description
3,4-Diethoxybenzonitrile is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 3,4-Diethoxybenzonitrile is 1S/C11H13NO2/c1-3-13-10-6-5-9 (8-12)7-11 (10)14-4-2/h5-7H,3-4H2,1-2H3 . This indicates that the molecule consists of a benzene ring substituted with two ethoxy groups at the 3 and 4 positions and a nitrile group at the 1 position.
Physical And Chemical Properties Analysis
3,4-Diethoxybenzonitrile is a solid substance at room temperature .
Scientific Research Applications
Protective Group in Thiol Chemistry
In the field of thiol chemistry, 3,4-Diethoxybenzonitrile derivatives can serve as protective groups. These groups can be added to sensitive molecules to prevent unwanted reactions during a synthesis process. After the desired reactions have taken place, the protective groups can be removed under specific conditions without harming the integrity of the molecule .
Material Science and Nanotechnology
This compound can be used in the development of self-assembled monolayers (SAMs) on surfaces, which are essential in nanotechnology and material science. SAMs have applications in sensor technology, nanoelectronics, and the creation of anti-corrosion coatings .
Safety and Hazards
properties
IUPAC Name |
3,4-diethoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPTYFCFZUQSLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C#N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513595 | |
Record name | 3,4-Diethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diethoxybenzonitrile | |
CAS RN |
60758-87-4 | |
Record name | 3,4-Diethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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